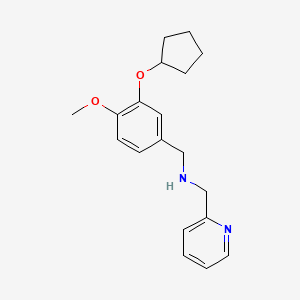
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as DPA-714 and has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of DPA-714 is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO). TSPO is a protein that is involved in the transport of cholesterol into the mitochondria and is also involved in the regulation of apoptosis. DPA-714 has been found to bind to TSPO, which results in the modulation of various cellular functions.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects. It has been shown to reduce neuroinflammation and oxidative stress, which are major contributors to the development of neurodegenerative disorders. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, DPA-714 has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
実験室実験の利点と制限
The advantages of using DPA-714 in lab experiments include its high purity and the availability of optimized synthesis methods. However, one of the limitations of using DPA-714 is its low solubility in water, which makes it difficult to use in certain experiments. In addition, the mechanism of action of DPA-714 is not fully understood, which makes it difficult to interpret some of the experimental results.
将来の方向性
There are several future directions for research on DPA-714. One of the major areas of research is in the development of new drugs based on the structure of DPA-714. This could lead to the development of more effective drugs for the treatment of various diseases. Another area of research is in the elucidation of the mechanism of action of DPA-714. This could provide a better understanding of the cellular functions that are modulated by DPA-714 and could lead to the development of more targeted therapies. Finally, there is a need for more studies to evaluate the safety and efficacy of DPA-714 in clinical trials.
合成法
The synthesis of DPA-714 involves the reaction between 2-amino-5-dimethylphenylacetamide and N-ethylaniline in the presence of a catalyst. The product is then purified by recrystallization to obtain a white crystalline solid. The synthesis method has been optimized to produce high yields of DPA-714 with high purity.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in the treatment of various diseases. One of the major research areas is in the field of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. DPA-714 has been found to have neuroprotective effects by reducing neuroinflammation and oxidative stress. It has also been studied for its potential use in cancer therapy as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-4-26(21-13-9-6-10-14-21)23(20-11-7-5-8-12-20)24(27)25-22-17-18(2)15-16-19(22)3/h5-17,23H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUCIHLQPIRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498917.png)


![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)
![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)
